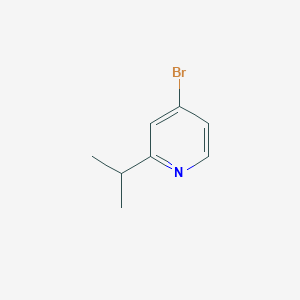

4-Bromo-2-isopropylpyridine

描述

Overview of Pyridine (B92270) Derivatives in Contemporary Chemical Science

Pyridine, a heterocyclic organic compound with the chemical formula C₅H₅N, is structurally analogous to benzene (B151609), with one methine group replaced by a nitrogen atom. globalresearchonline.netwikipedia.org This nitrogen atom imparts distinct properties, including basicity and a dipole moment, which differentiate it from benzene. wikipedia.orgnumberanalytics.com Pyridine and its derivatives are fundamental scaffolds in heterocyclic chemistry and are ubiquitous in nature, appearing in compounds like vitamins (niacin, pyridoxine), coenzymes, and alkaloids. nih.gov

In modern chemical science, pyridine derivatives are of immense interest due to their wide-ranging applications. sciencepublishinggroup.comnih.gov They are crucial components in the development of pharmaceuticals, with the pyridine ring present in numerous drugs exhibiting diverse biological activities, including antibacterial, anticancer, and anticonvulsant properties. globalresearchonline.netnih.govrsc.org Beyond medicine, these compounds serve as vital ligands in organometallic chemistry and catalysis, as functional components in materials science, and as active ingredients in agrochemicals. nih.govresearchgate.net The versatility of the pyridine scaffold allows for functionalization at multiple positions, enabling chemists to fine-tune the steric and electronic properties of molecules for specific applications. rsc.org

The Unique Role of Halogenated Pyridines as Synthetic Building Blocks

Halogenated pyridines are a class of pyridine derivatives that serve as exceptionally versatile intermediates in organic synthesis. kubikat.orgeurekalert.org The presence of one or more halogen atoms on the pyridine ring provides reactive handles for a variety of chemical transformations. These compounds are particularly valuable as starting materials for nucleophilic substitution and metal-catalyzed cross-coupling reactions. kubikat.orgrsc.org

The electronegativity of the nitrogen atom makes the pyridine ring electron-deficient, facilitating nucleophilic aromatic substitution (SNAr), especially at the C2 and C4 positions. nih.gov Halogens at these positions act as excellent leaving groups. Furthermore, halogenated pyridines are key substrates in numerous cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings, which are fundamental methods for forming carbon-carbon and carbon-heteroatom bonds. This reactivity allows for the construction of complex molecular architectures from relatively simple, halogenated precursors. nih.gov The ability to selectively functionalize the pyridine ring through its halogen substituents has made these compounds indispensable in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. chemrxiv.orgresearchgate.net

Specific Contextualization of 4-Bromo-2-isopropylpyridine within Pyridine Chemistry

This compound is a disubstituted pyridine derivative featuring an isopropyl group at the C2 position and a bromine atom at the C4 position. The strategic placement of these two groups defines its specific role and reactivity within pyridine chemistry. The bromine atom at the C4 position serves as the primary reactive site for synthetic transformations, such as cross-coupling reactions or nucleophilic substitutions, allowing for the introduction of a wide array of functional groups.

The isopropyl group at the C2 position, adjacent to the ring nitrogen, influences the molecule's properties in several ways. It enhances the lipophilicity of the compound and can exert a steric effect, potentially influencing the conformation of molecules derived from it and modulating reactivity at the nearby nitrogen atom. This particular substitution pattern makes this compound a useful building block for creating complex, highly substituted pyridine-based molecules tailored for specific applications in medicinal chemistry and materials science.

Below are the key physicochemical properties of the compound.

| Property | Value | Source(s) |

| CAS Number | 908267-63-0 | cymitquimica.combiosynth.com |

| Molecular Formula | C₈H₁₀BrN | cymitquimica.combiosynth.com |

| Molecular Weight | 200.07 g/mol | biosynth.com |

| Appearance | Liquid | cymitquimica.com |

| InChI Key | LUDCJEGSWQBSKR-UHFFFAOYSA-N | cymitquimica.com |

| SMILES | CC(C)C1=NC=CC(=C1)Br | biosynth.com |

Historical Perspective and Evolution of Research on Substituted Pyridines

The study of pyridine chemistry dates back to its initial isolation from bone oil in the 19th century. illinois.edu For many years, coal tar was the primary source for pyridine and its simpler derivatives. wikipedia.orgresearchgate.net The structural elucidation of pyridine, recognizing its analogy to benzene, was a critical step that opened the door to understanding its chemistry. wikipedia.org

The synthetic chemistry of pyridines saw a major breakthrough in 1881 with the Hantzsch pyridine synthesis, a multi-component reaction that allowed for the construction of dihydropyridines, which could then be oxidized to form the aromatic pyridine ring. wikipedia.orgmdpi.com This was followed by other named reactions, such as the Chichibabin pyridine synthesis reported in 1924, which involves the condensation of aldehydes or ketones with ammonia. wikipedia.orgresearchgate.net These classical methods established the foundation for creating a wide variety of substituted pyridines.

Over the decades, research has evolved from these foundational condensation reactions to include a vast array of more sophisticated and selective methods. The advent of transition metal-catalyzed cross-coupling reactions revolutionized the functionalization of pre-formed pyridine rings, particularly halogenated ones. numberanalytics.com More recent advancements focus on C-H activation, cycloaddition reactions, and biocatalytic methods, reflecting a continuous drive towards greater efficiency, selectivity, and the application of green chemistry principles in pyridine synthesis. numberanalytics.comrsc.org

Research Gaps and Future Directions in this compound Studies

While the chemistry of pyridine and its halogenated derivatives is well-established, a detailed survey of scientific literature reveals that this compound is primarily documented as a chemical intermediate or building block, with a noticeable lack of extensive studies on its specific applications or unique reactivity profile. This represents a significant research gap. There is limited published data on its performance in advanced catalytic systems or its incorporation into novel functional materials or biologically active compounds.

Future research directions for this compound could be highly fruitful and diverse. Key areas for exploration include:

Novel Pharmaceutical Scaffolds: The compound could serve as a starting point for the synthesis of new drug candidates. Based on the applications of structurally similar pyridines, it could be used to develop inhibitors for enzymes like cyclin-dependent kinases (CDKs) or as precursors for novel therapeutic agents. guidechem.com

Advanced Materials Science: Halogenated pyridines are precursors to conjugated polymers and organic electronic materials. nih.gov The potential of this compound in creating new materials with tailored optical or electronic properties, such as those for circularly polarized luminescence (CPL), remains unexplored. guidechem.com

Ligand Development in Catalysis: The pyridine motif is a cornerstone of ligand design in coordination chemistry. researchgate.net Investigating the use of this compound to synthesize novel ligands for transition metal catalysis could lead to catalysts with improved activity, selectivity, or stability.

Exploring Reaction Methodologies: A systematic study of the reactivity of this compound in various modern synthetic reactions (e.g., different types of cross-coupling, C-H functionalization) would provide valuable data for the broader chemistry community and enable its more effective use in complex molecule synthesis.

By systematically exploring these areas, the chemical community can unlock the full potential of this versatile, yet understudied, building block.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

4-bromo-2-propan-2-ylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrN/c1-6(2)8-5-7(9)3-4-10-8/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUDCJEGSWQBSKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NC=CC(=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Bromo 2 Isopropylpyridine

Direct Bromination Approaches to Halogenated Pyridines

Direct bromination of the pyridine (B92270) ring is inherently challenging due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring towards electrophilic substitution. When substitution does occur, it is typically directed to the 3-position. However, the presence of an activating group, such as the isopropyl group at the 2-position in the target molecule, influences the regiochemical outcome. Achieving selective bromination at the 4-position requires careful control of reagents and conditions.

Regioselective Bromination of Isopropylpyridines

Achieving regioselectivity in the bromination of substituted pyridines is a significant synthetic hurdle. For 2-substituted pyridines, direct electrophilic attack is often disfavored at the 4-position. A common and effective strategy to overcome this involves the use of pyridine N-oxides. The N-oxide functionality alters the electronic properties of the pyridine ring, making the 2- and 4-positions more susceptible to electrophilic attack.

One established method involves the initial oxidation of the parent pyridine to its N-oxide derivative. This intermediate can then be brominated, often with high regioselectivity at the C4 position. Subsequent deoxygenation of the N-oxide restores the pyridine ring to yield the desired 4-bromo product. For instance, bromination of pyridine N-oxides can be achieved using reagents like phosphorus oxybromide (POBr₃) or a combination of p-toluenesulfonic anhydride and a bromide source, which can produce C2- and C4-brominated pyridines. tcichemicals.comresearchgate.net The specific ratio of isomers depends heavily on the reaction conditions and the nature of the substituent at the 2-position.

Optimization of Reaction Conditions for Direct Bromination

The optimization of reaction conditions is critical for maximizing the yield and selectivity of the desired 4-bromo-2-isopropylpyridine. Key parameters include the choice of brominating agent, solvent, temperature, and reaction time.

Mild brominating agents are often preferred to control the reactivity and prevent the formation of polybrominated byproducts. N-Bromosuccinimide (NBS) is a widely used reagent for the regioselective halogenation of activated pyridines. researchgate.net Tetrabutylammonium tribromide (TBATB) has also emerged as a safe and effective brominating agent that offers high selectivity under mild conditions for various heterocyclic systems. nih.gov The choice of solvent can significantly influence the reaction's outcome, with options ranging from acetic acid to chlorinated hydrocarbons. For challenging brominations, radical-generating conditions, such as the use of UV light or radical initiators like AIBN, may also be employed. google.com

Table 1: Overview of Bromination Conditions for Pyridine Derivatives This table presents generalized conditions for pyridine bromination, which can be adapted for 2-isopropylpyridine (B1293918).

| Substrate Type | Brominating Agent | Solvent | Key Conditions | Typical Outcome |

|---|---|---|---|---|

| Pyridine N-Oxide | POBr₃ / PBr₅ | None or high-boiling solvent | High temperature (e.g., 145°C) | Mixture of 2- and 4-bromopyridines researchgate.net |

| Activated Pyridines | N-Bromosuccinimide (NBS) | Acetic Acid / CH₂Cl₂ | Room temperature to 50°C | Regioselective monobromination researchgate.net |

| Fused Pyridine N-Oxides | p-Ts₂O / TBABr | Dichloroethane | Mild conditions | High C2-regioselectivity tcichemicals.com |

| General Pyridines | 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) | Neat or inert solvent | 80-125°C | Avoids side products google.com |

Palladium-Catalyzed Synthetic Routes

While palladium catalysis is a cornerstone of modern organic synthesis, its application is most prominent in the formation of carbon-carbon and carbon-heteroatom bonds, typically using a pre-existing halide as a coupling partner. The direct introduction of a bromine atom onto a pyridine ring via a palladium-catalyzed reaction is not a standard synthetic transformation. Instead, this section will focus on the principal application of palladium catalysis in pyridine synthesis, which involves the functionalization of bromo-pyridines like this compound.

Cross-Coupling Reactions for Bromine Introduction

The term "Cross-Coupling Reactions for Bromine Introduction" is unconventional. Typically, these reactions substitute the bromine atom rather than install it. However, the value of this compound lies in its ability to participate in these reactions. The synthesis of this compound provides a substrate for numerous palladium-catalyzed transformations. The fundamental catalytic cycle for these reactions involves three key steps: oxidative addition of the palladium(0) catalyst to the aryl bromide, transmetalation with an organometallic reagent, and reductive elimination to form the new bond and regenerate the catalyst. nih.govresearchgate.net

Specific Applications of Palladium Catalysis in Pyridine Synthesis

This compound is an ideal substrate for a variety of palladium-catalyzed cross-coupling reactions, which are used to synthesize more complex pyridine derivatives. These reactions are tolerant of a wide range of functional groups and proceed with high chemo- and regioselectivity.

Suzuki-Miyaura Coupling: This reaction couples the bromo-pyridine with an organoboronic acid or ester to form a new carbon-carbon bond. It is one of the most powerful tools for creating biaryl structures, which are prevalent in pharmaceuticals. researchgate.netarkat-usa.org

Stille Coupling: In this reaction, the bromo-pyridine is coupled with an organotin reagent. While organotin compounds have toxicity concerns, the Stille reaction is highly versatile.

Heck Coupling: This reaction involves the coupling of the bromo-pyridine with an alkene to form a substituted alkene, providing a route to functionalized side chains. nih.gov

Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond by coupling the bromo-pyridine with an amine, a crucial transformation for synthesizing pharmaceutical compounds containing arylamine moieties.

Table 2: Major Palladium-Catalyzed Reactions Utilizing Bromo-Pyridines

| Reaction Name | Coupling Partner | Bond Formed | Typical Catalyst/Ligand |

|---|---|---|---|

| Suzuki-Miyaura Coupling | R-B(OH)₂ | C-C | Pd(PPh₃)₄, Pd(dppf)Cl₂ |

| Stille Coupling | R-Sn(Alkyl)₃ | C-C | Pd(PPh₃)₄ |

| Heck Coupling | Alkene | C-C (alkenyl) | Pd(OAc)₂, PPh₃ |

| Buchwald-Hartwig Amination | R-NH₂ | C-N | Pd₂(dba)₃, XPhos/BINAP |

Functional Group Interconversion Strategies

Functional Group Interconversion (FGI) is a powerful strategy that involves converting one functional group into another. ub.eduvanderbilt.edu This approach is particularly useful when direct introduction of the desired group is difficult or results in poor selectivity. For the synthesis of this compound, the most prominent FGI strategy is the conversion of a 4-amino group into a bromo group via a Sandmeyer-type reaction.

This transformation begins with the diazotization of 4-amino-2-isopropylpyridine. The amino group is treated with a source of nitrous acid, typically generated in situ from sodium nitrite (B80452) and a strong mineral acid like hydrobromic acid (HBr), at low temperatures (0 to -10°C). This process forms a highly reactive diazonium salt intermediate. The diazonium group is an excellent leaving group (N₂) and can be readily displaced by a bromide ion from the HBr solvent, often with the aid of a copper(I) bromide catalyst (in a classic Sandmeyer reaction) or by thermal decomposition in the presence of excess bromide.

A well-documented procedure for the analogous 4-bromo-2-methylpyridine involves dissolving 2-methyl-4-aminopyridine in 48% aqueous HBr at -10°C, followed by the dropwise addition of an aqueous solution of sodium nitrite. chemicalbook.com After the addition, the reaction is allowed to warm to room temperature and stirred for several hours to ensure complete conversion. The final product is then isolated by basification and extraction. This method is highly efficient, with reported yields often exceeding 90%. chemicalbook.com

Table 3: Functional Group Interconversion (FGI) for Bromine Introduction

| Starting Functional Group | Reagents | Intermediate | Reaction Type |

|---|

Transformation of Related Pyridine Derivatives

One of the most direct methods for the synthesis of this compound involves the chemical modification of a pyridine ring that already contains the isopropyl group at the 2-position. A common strategy is the conversion of an amino group at the 4-position to a bromine atom. This transformation can be effectively achieved through the Sandmeyer reaction. wikipedia.orgnih.gov

The Sandmeyer reaction is a well-established method for the conversion of aryl amines to aryl halides via the formation of a diazonium salt intermediate. nih.govd-nb.info In the context of synthesizing this compound, the precursor would be 2-isopropyl-4-aminopyridine. This starting material is first treated with a nitrous acid source, typically sodium nitrite in the presence of a strong acid like hydrobromic acid, at low temperatures to generate the corresponding pyridyl diazonium salt. This intermediate is then reacted with a copper(I) bromide catalyst, which facilitates the displacement of the diazonium group with a bromide ion, yielding the target compound, this compound. wikipedia.orgnih.gov

The efficiency of the Sandmeyer reaction can be influenced by various factors, including the reaction temperature, the concentration of the acid, and the nature of the copper catalyst. While this method is generally reliable for the synthesis of various bromo-pyridines, the successful application to 2-isopropyl-4-aminopyridine would depend on the stability of the diazonium intermediate and the optimization of the reaction conditions to maximize the yield of the desired product.

Sequential Synthesis via Multi-step Procedures

The construction of this compound can also be accomplished through a multi-step synthetic sequence, starting from more readily available pyridine derivatives. An illustrative example of such a strategy involves the sequential introduction of the required functional groups onto the pyridine ring. A plausible synthetic route could commence with a commercially available substituted pyridine, such as 2-chloro-4-nitropyridine.

A multi-step synthesis could proceed as follows:

Introduction of the Isopropyl Group: The synthesis can be initiated by a nucleophilic substitution reaction on a suitable pyridine precursor. For instance, a reaction analogous to the synthesis of 2-methyl-4-nitropyridine could be envisioned, where an isopropyl nucleophile displaces a leaving group at the 2-position of a 4-nitropyridine derivative. google.com

Reduction of the Nitro Group: The nitro group at the 4-position can then be reduced to an amino group. This reduction is commonly achieved using various reducing agents, such as catalytic hydrogenation with a palladium catalyst (Pd/C) or using metals like iron in acidic media. google.comsemanticscholar.org This step would yield 2-isopropyl-4-aminopyridine.

Conversion of the Amino Group to Bromine: Finally, as described in the previous section, the amino group can be converted to a bromine atom via the Sandmeyer reaction, using sodium nitrite, hydrobromic acid, and a copper(I) bromide catalyst. nih.govgoogle.com

Organometallic Approaches in this compound Synthesis

Organometallic chemistry offers powerful tools for the regioselective functionalization of pyridine rings. znaturforsch.comznaturforsch.com These methods often involve the generation of a pyridyl organometallic intermediate, which can then react with various electrophiles to introduce desired substituents.

Bromine-Magnesium Exchange Reactions

A prominent organometallic strategy for the synthesis of functionalized pyridines is the bromine-magnesium exchange reaction. harvard.eduprinceton.edu This reaction involves the treatment of a bromopyridine with an organomagnesium reagent, typically a Grignard reagent like isopropylmagnesium chloride (iPrMgCl), to generate a pyridylmagnesium intermediate. znaturforsch.comnih.gov This intermediate can then be trapped with an appropriate electrophile.

For the synthesis of this compound, a potential starting material could be 2,4-dibromopyridine. The regioselectivity of the bromine-magnesium exchange is a critical factor in this approach. The exchange typically occurs at the more reactive bromine position. On dibromopyridines, the regioselectivity can be influenced by the electronic and steric environment of the bromine atoms. researchgate.net By carefully selecting the reaction conditions and the organomagnesium reagent, it may be possible to selectively exchange the bromine at the 2-position, followed by reaction with an electrophile to introduce the isopropyl group, or alternatively, to perform the exchange on 4-bromopyridine (B75155) and then introduce the isopropyl group at the 2-position via a separate step.

Table 1: Key Organometallic Reagents in Pyridine Synthesis

| Reagent Name | Chemical Formula | Typical Application |

| Isopropylmagnesium chloride | iPrMgCl | Bromine-Magnesium Exchange |

| n-Butyllithium | n-BuLi | Halogen-Lithium Exchange |

| nBu2iPrMgLi | C11H25LiMg | Bromine-Magnesium Exchange |

More complex organomagnesium reagents, such as mixed lithium-magnesium complexes, can offer enhanced reactivity and selectivity in bromine-magnesium exchange reactions. While a specific application of nBu2iPrMgLi for the synthesis of this compound is not explicitly detailed in readily available literature, the principles of using such reagents are well-established. These "ate" complexes can facilitate the exchange reaction under milder conditions and with greater functional group tolerance compared to simple Grignard reagents. The use of such complexes could potentially enable a more efficient and selective synthesis of the target molecule.

A significant advancement in organometallic chemistry is the development of methods that operate at or near room temperature, avoiding the need for cryogenic conditions (e.g., -78 °C). For bromine-magnesium exchange reactions on bromoheterocycles, a combination of isopropylmagnesium chloride (iPrMgCl) and n-butyllithium (n-BuLi) has been shown to be effective under non-cryogenic conditions. nih.gov This protocol can overcome issues of intermolecular quenching that can occur when using alkyllithium reagents alone. nih.gov This approach offers a more practical and scalable method for the synthesis of functionalized pyridines, potentially including this compound.

Halogen-Lithium Exchange Strategies

Halogen-lithium exchange is another fundamental organometallic reaction used to generate organolithium compounds from organic halides. wikipedia.org This reaction is typically very fast and is often carried out at low temperatures to control the reactivity of the resulting organolithium species. wikipedia.org

In the context of synthesizing this compound, one could envision a strategy starting from 2,4-dibromopyridine. Treatment with an alkyllithium reagent, such as n-butyllithium, could selectively exchange one of the bromine atoms for a lithium atom. The regioselectivity of this exchange is influenced by the position of the bromine atoms and the reaction conditions. acs.org The resulting lithiated pyridine intermediate could then be reacted with an isopropyl electrophile, such as 2-iodopropane or isopropyl bromide, to introduce the isopropyl group at the 2-position, leaving the bromine at the 4-position intact. The success of this approach would hinge on achieving the desired regioselectivity in the halogen-lithium exchange step and minimizing side reactions.

Table 2: Comparison of Synthetic Methodologies

| Methodology | Starting Material Example | Key Reagents | Advantages | Potential Challenges |

| Transformation of Pyridine Derivatives | 2-isopropyl-4-aminopyridine | NaNO2, HBr, CuBr | Direct conversion | Precursor availability, diazonium salt stability |

| Sequential Multi-step Synthesis | 2-chloro-4-nitropyridine | Various | Utilizes simple precursors | Multiple steps, overall yield |

| Bromine-Magnesium Exchange | 2,4-dibromopyridine | iPrMgCl | Good functional group tolerance | Regioselectivity control |

| Halogen-Lithium Exchange | 2,4-dibromopyridine | n-BuLi, Isopropyl halide | Fast reaction | Requires low temperatures, regioselectivity |

Chemoselective Functionalization via Organometallic Intermediates

The presence of both a bromine atom and an isopropyl group on the pyridine ring, in addition to the nitrogen heteroatom, presents a unique challenge and opportunity for chemoselective functionalization. Organometallic intermediates play a crucial role in navigating the reactivity of the this compound scaffold, allowing for precise modifications at specific sites. The inherent electronic properties of the pyridine ring, where the C2 and C4 positions are electron-deficient, influence the regioselectivity of these reactions.

One of the primary strategies for the functionalization of halopyridines involves the use of transition-metal-catalyzed cross-coupling reactions. For a molecule like this compound, the bromine at the C4 position is a prime site for such reactions. Palladium-catalyzed reactions, such as the Suzuki-Miyaura, Stille, and Negishi couplings, are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.

In the context of 2,4-dihalopyridines, it has been observed that the site of cross-coupling can be selectively controlled. Typically, reactions with organometallic reagents occur preferentially at the halogen proximal to the nitrogen atom (C2) due to its higher electrophilicity. However, the use of sterically hindered N-heterocyclic carbene ligands with palladium catalysts has been shown to promote cross-coupling at the C4 position with high selectivity. nih.gov This suggests that for this compound, selective functionalization at the C4 position via cross-coupling is highly feasible by careful selection of the catalytic system. For instance, a Suzuki-Miyaura coupling with an arylboronic acid could selectively replace the bromine atom, leaving the isopropyl group and the rest of the pyridine ring intact.

Furthermore, the generation of organometallic intermediates from this compound itself can be envisioned. Halogen-metal exchange reactions, typically using organolithium or Grignard reagents at low temperatures, could generate a 2-isopropyl-4-pyridylmetal species. This nucleophilic intermediate could then be reacted with a variety of electrophiles to introduce new functional groups at the C4 position. The challenge in this approach lies in preventing undesired side reactions, such as addition to the pyridine ring or reaction with the isopropyl group.

The direct C-H functionalization of the pyridine ring is another avenue for chemoselective modification, although it is more challenging in the presence of a halogen. Organometallic reagents can also be employed to deprotonate the pyridine ring at specific positions. While the C2 position is generally the most acidic, the presence of the bulky isopropyl group might influence the regioselectivity of deprotonation.

Comparative Analysis of Synthetic Pathways

The optimal synthetic route to this compound is determined by a variety of factors, including reaction yield, selectivity, cost of starting materials, and adherence to the principles of green chemistry. A comparative analysis of different synthetic methodologies is essential for selecting the most appropriate pathway for a given application.

Yields and Selectivity of Different Synthetic Methods

While specific comparative studies detailing the yields and selectivity of multiple synthetic routes to this compound are not extensively documented in readily available literature, we can infer a comparative analysis based on analogous transformations for substituted pyridines. The following table provides a hypothetical comparison of potential synthetic methods, with estimated yields and selectivity based on related reactions.

| Synthetic Method | Starting Material(s) | Reagents and Conditions | Typical Yield (%) | Selectivity |

| Bromination of 2-isopropylpyridine | 2-isopropylpyridine | NBS or Br2, acid | Moderate to Good | Moderate to poor, mixture of isomers (3-bromo, 4-bromo, 5-bromo) |

| Diazotization of 4-amino-2-isopropylpyridine | 4-amino-2-isopropylpyridine | NaNO2, HBr, CuBr (Sandmeyer reaction) | Good | High, specific to the 4-position |

| Halogen Exchange | 4-chloro-2-isopropylpyridine | NaBr, phase-transfer catalyst | Good to Excellent | High |

| Organometallic Alkylation of 4-bromopyridine | 4-bromopyridine | Isopropyl Grignard reagent, Ni or Pd catalyst | Moderate | Good, potential for di-alkylation |

This table is a representation based on analogous chemical reactions and not on direct experimental data for this compound.

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound is crucial for developing sustainable and environmentally friendly processes. nih.govijarsct.co.innih.gov This involves considering factors such as atom economy, the use of less hazardous reagents and solvents, energy efficiency, and waste reduction.

Several green chemistry metrics can be used to evaluate the "greenness" of a synthetic pathway. researchgate.netmdpi.com These include:

Atom Economy: This metric, developed by Barry Trost, measures the efficiency of a reaction in terms of how many atoms from the reactants are incorporated into the final product. Reactions with high atom economy, such as addition reactions, are preferred over substitution or elimination reactions that generate stoichiometric byproducts.

E-Factor (Environmental Factor): Introduced by Roger Sheldon, the E-factor is the ratio of the mass of waste generated to the mass of the desired product. A lower E-factor indicates a greener process.

Reaction Mass Efficiency (RME): This metric is the ratio of the mass of the final product to the total mass of all reactants used in the reaction.

In the context of this compound synthesis, a transition to greener methodologies could involve several strategies. For instance, the use of catalytic methods, such as palladium-catalyzed cross-coupling reactions, is inherently greener than using stoichiometric reagents. mdpi.comacs.org The development of reusable catalysts can further enhance the sustainability of the process.

The choice of solvents is another critical aspect of green chemistry. Traditional organic solvents are often volatile, flammable, and toxic. The use of greener alternatives, such as water, supercritical fluids, or ionic liquids, should be explored. nih.gov Microwave-assisted synthesis has also emerged as a green technology that can significantly reduce reaction times, improve yields, and lower energy consumption. ijarsct.co.innih.gov

A hypothetical green chemistry assessment of the synthetic pathways is presented below:

| Synthetic Method | Potential Green Chemistry Advantages | Potential Green Chemistry Disadvantages |

| Catalytic Bromination | Use of a recyclable catalyst could reduce waste. | Use of halogenated solvents. |

| Microwave-assisted Sandmeyer Reaction | Reduced reaction time and energy consumption. | Generation of nitrogen gas and copper-containing waste. |

| Solvent-free Halogen Exchange | Elimination of solvent waste. | May require high temperatures. |

| One-pot Organometallic Alkylation | Reduced number of unit operations and waste from workups. | Use of pyrophoric organometallic reagents. |

This table provides a qualitative assessment based on general principles of green chemistry.

Chemical Reactivity and Transformation of 4 Bromo 2 Isopropylpyridine

Nucleophilic Substitution Reactions of the Bromine Atom

The bromine atom in 4-Bromo-2-isopropylpyridine is susceptible to displacement by a variety of nucleophiles. This reactivity is a cornerstone of its utility in synthetic chemistry, allowing for the facile introduction of new functionalities onto the pyridine (B92270) core.

Mechanistic Studies of Bromine Displacement

Nucleophilic aromatic substitution (SNAr) on pyridine derivatives, such as this compound, typically proceeds through a bimolecular addition-elimination mechanism. The electron-withdrawing nature of the pyridine nitrogen atom activates the ring towards nucleophilic attack, particularly at the 2- and 4-positions.

The reaction is initiated by the attack of a nucleophile on the carbon atom bearing the bromine, leading to the formation of a high-energy anionic intermediate known as a Meisenheimer complex. This intermediate is stabilized by resonance, with the negative charge being delocalized over the pyridine ring, including the electronegative nitrogen atom. The rate-determining step is generally the formation of this intermediate. In the subsequent, faster step, the bromide ion is eliminated, and the aromaticity of the pyridine ring is restored, yielding the substituted product.

While the SNAr mechanism is common, alternative pathways such as the SRN1 (radical nucleophilic substitution) mechanism have been observed for some halopyridines, particularly under photostimulated conditions with certain nucleophiles like ketone enolates. acs.org However, for most common nucleophilic substitution reactions of 4-bromopyridines, the SNAr pathway is the predominant mechanism.

Scope and Limitations of Nucleophilic Substitutions

A wide range of nucleophiles can displace the bromine atom in 4-halopyridines. These include oxygen, sulfur, and carbon nucleophiles. For instance, reactions of halopyridines with thiophenoxides, methoxides, and phenoxides have been reported to proceed efficiently, often facilitated by microwave irradiation to reduce reaction times. sci-hub.se

However, the scope of these reactions can be influenced by steric hindrance. The isopropyl group at the 2-position of this compound can pose a steric barrier to the approaching nucleophile, potentially slowing down the reaction rate compared to less substituted bromopyridines. libretexts.orglibretexts.org This steric hindrance can be particularly significant for bulky nucleophiles. reddit.com

The reactivity of the leaving group in SNAr reactions of halopyridines generally follows the order F > Cl > Br > I, which is counterintuitive based on bond strength but is explained by the high electronegativity of fluorine stabilizing the transition state leading to the Meisenheimer complex. Despite bromine being a less reactive leaving group than fluorine in this context, nucleophilic substitution on 4-bromopyridines is a well-established and synthetically useful transformation.

Table 1: Examples of Nucleophilic Substitution Reactions on Halopyridines

| Halopyridine | Nucleophile | Solvent | Conditions | Product | Yield (%) |

| 2-Iodopyridine | PhSNa | HMPA | Microwave, 100°C, 3 min | 2-Phenylthiopyridine | 99 |

| 2-Bromopyridine | PhSNa | HMPA | Microwave, 100°C, 3 min | 2-Phenylthiopyridine | 98 |

| 2-Chloropyridine | PhSNa | HMPA | Microwave, 120°C, 10 min | 2-Phenylthiopyridine | 95 |

| 4-Iodopyridine | PhCH₂OH | NMP | Microwave, 180°C, 10 min | 4-Benzyloxypyridine | 75 |

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and this compound is an excellent substrate for these transformations. The C-Br bond at the 4-position readily undergoes oxidative addition to a palladium(0) catalyst, initiating the catalytic cycle.

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura reaction is a widely used method for the formation of C-C bonds by coupling an organohalide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. This reaction is highly versatile and tolerates a wide range of functional groups. rsc.orgnih.gov

This compound can be effectively coupled with various aryl- and heteroarylboronic acids to generate 4-aryl- and 4-heteroaryl-2-isopropylpyridines. The reaction conditions typically involve a palladium(0) catalyst, often generated in situ from a palladium(II) precatalyst, a phosphine (B1218219) ligand, and a base such as sodium carbonate, potassium carbonate, or potassium phosphate. The choice of ligand is crucial for the efficiency of the reaction, with bulky, electron-rich phosphine ligands often providing the best results.

Table 2: Illustrative Suzuki-Miyaura Coupling of a Bromopyridine Derivative

| Aryl Halide | Boronic Acid | Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

| 4-Bromo-2,2'-bipyridine | p-Tolylboronic acid | Pd(PPh₃)₄ | - | K₂CO₃ | Toluene | 100 | 85 |

This data is for a related bromopyridine and serves as an example of typical reaction conditions.

Heck and Sonogashira Coupling Reactions

The Heck reaction involves the palladium-catalyzed coupling of an aryl or vinyl halide with an alkene to form a substituted alkene. rsc.org this compound can participate in Heck reactions with various alkenes, such as acrylates and styrenes, to introduce a vinyl group at the 4-position of the pyridine ring. The reaction is typically carried out in the presence of a palladium catalyst, a phosphine ligand, and a base.

The Sonogashira coupling is a palladium- and copper-co-catalyzed reaction between an aryl or vinyl halide and a terminal alkyne, providing a direct route to substituted alkynes. soton.ac.uknih.gov this compound can be coupled with a variety of terminal alkynes to yield 4-alkynyl-2-isopropylpyridines. nih.gov This reaction is highly valuable for the synthesis of conjugated systems.

Table 3: Example of a Sonogashira Coupling of a Bromopyridine Derivative

| Aryl Halide | Alkyne | Pd Catalyst | Cu Co-catalyst | Base | Solvent | Temperature (°C) | Yield (%) |

| 4-Bromo-2,2'-bipyridine | p-Tolylacetylene | Pd(PPh₃)₄ | CuI | Et₃N | Toluene | 100 | 78 |

This data is for a related bromopyridine and serves as an example of typical reaction conditions.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine. wikipedia.org This reaction has become a premier method for the synthesis of arylamines due to its broad substrate scope and high functional group tolerance. researchgate.net

This compound can be coupled with a wide range of primary and secondary amines, including anilines, alkylamines, and cyclic amines, to afford the corresponding 4-amino-2-isopropylpyridine derivatives. The reaction requires a palladium catalyst, a suitable phosphine ligand (often a bulky, electron-rich biarylphosphine), and a strong base such as sodium tert-butoxide. chemspider.comnih.gov The choice of ligand and reaction conditions is critical and often needs to be optimized for specific substrates. mit.edu

Table 4: Example of a Buchwald-Hartwig Amination of a Bromopyridine

| Aryl Halide | Amine | Pd Precatalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

| 2-Bromo-6-methylpyridine | (+/-)-trans-1,2-Diaminocyclohexane | [Pd₂(dba)₃] | (±)-BINAP | NaOBuᵗ | Toluene | 80 | 60 |

This data is for a related bromopyridine and serves as an example of typical reaction conditions.

C-H Functionalization Reactions

Direct C-H functionalization offers an atom-economical approach to modifying the pyridine scaffold, bypassing the need for pre-functionalized starting materials. For this compound, several strategies can be envisaged based on established pyridine chemistry.

One prominent method is the Minisci reaction, a radical-based substitution that is highly effective for electron-deficient heterocycles. Under typical Minisci conditions (e.g., using alkyl radicals generated from carboxylic acids via silver nitrate (B79036) and ammonium (B1175870) persulfate), functionalization is expected to occur at the C-6 position. This position is electronically favored for radical attack on a pyridine ring, and it is the most sterically accessible site not occupied by a substituent.

Another approach involves transition-metal-catalyzed C-H activation. For instance, rare-earth metal complexes have been shown to catalyze the ortho-C-H alkylation of 2-alkylpyridines with olefins. In the case of this compound, such a catalyst could direct alkylation to the C-3 position, guided by coordination to the pyridine nitrogen. The steric hindrance from the adjacent isopropyl group and the electronic influence of the bromine at C-4 would be significant factors in the reaction's feasibility and yield.

The following table outlines potential C-H functionalization reactions and their predicted outcomes for this compound.

| Reaction Type | Reagents | Predicted Site of Functionalization | Predicted Product Structure |

| Minisci Alkylation | R-COOH, AgNO₃, (NH₄)₂S₂O₈ | C-6 | 4-Bromo-6-alkyl-2-isopropylpyridine |

| RE-Catalyzed Alkylation | Olefin, Sc(III) catalyst | C-3 | 4-Bromo-3-alkyl-2-isopropylpyridine |

Electrophilic Aromatic Substitution on the Pyridine Ring

Electrophilic aromatic substitution (EAS) on the pyridine ring is generally challenging due to the ring's electron-deficient character, which is further exacerbated by the protonation of the ring nitrogen under the strongly acidic conditions often required for EAS. wikipedia.org

The regiochemical outcome of any potential EAS reaction on this compound is controlled by the directing effects of the existing substituents.

Pyridine Nitrogen: Strongly deactivating and directs electrophiles to the C-3 and C-5 positions. Protonation under acidic conditions makes it an even more powerful deactivating group.

Bromine (at C-4): A deactivating group due to its electron-withdrawing inductive effect, but it directs substitution to the ortho positions (C-3 and C-5) through resonance stabilization of the cationic intermediate (arenium ion).

Isopropyl Group (at C-2): A weakly activating group that directs substitution to its ortho (C-3) and para (C-5) positions.

Considering these combined effects, any electrophilic attack is strongly directed towards the C-3 and C-5 positions. Both substituents reinforce substitution at these sites. Steric hindrance from the bulky isopropyl group at C-2 might slightly disfavor attack at the adjacent C-3 position, potentially making the C-5 position the most probable site of substitution.

Due to the cumulative deactivating effects of the pyridine nitrogen and the bromine atom, extremely harsh reaction conditions would be necessary to achieve electrophilic aromatic substitution. For example, nitration would likely require fuming sulfuric acid (oleum) and concentrated nitric acid at elevated temperatures.

The product distribution would likely be a mixture of the 3-substituted and 5-substituted isomers. The precise ratio would depend on the specific electrophile and the reaction conditions, with the 5-substituted product often favored due to reduced steric hindrance.

| Reaction | Reagents | Probable Major Product | Probable Minor Product |

| Nitration | Fuming H₂SO₄, conc. HNO₃ | 4-Bromo-2-isopropyl-5-nitropyridine | 4-Bromo-2-isopropyl-3-nitropyridine |

| Bromination | Br₂, Oleum | 3,4-Dibromo-2-isopropylpyridine | 4,5-Dibromo-2-isopropylpyridine |

Metalation and Lithiation Studies

Deprotonation of the pyridine ring using strong organometallic bases is a powerful method for creating a nucleophilic carbon center, which can then be reacted with various electrophiles.

In this compound, the most acidic C-H protons are located at the C-3 and C-5 positions, influenced by the inductive electron withdrawal of both the ring nitrogen and the C-4 bromine atom. The pyridine nitrogen itself can act as a directing metalation group (DMG), though it typically directs to C-2 or C-6. organic-chemistry.org With the C-2 position blocked, direction to C-6 is possible but often competes with nucleophilic addition of the base. clockss.org

A more effective strategy is to utilize the bromine atom as a directing group. Halogens can direct metalation to their ortho positions. Therefore, treatment with a strong, hindered lithium amide base like lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LTMP) at low temperatures (e.g., -78 °C) is expected to selectively deprotonate the ring at either the C-3 or C-5 position. clockss.org The use of these hindered bases is crucial to prevent competitive nucleophilic addition to the pyridine ring. clockss.org The steric bulk of the C-2 isopropyl group would likely disfavor deprotonation at C-3, making C-5 the kinetically and thermodynamically preferred site of lithiation.

Once the lithiated intermediate, predominantly 4-Bromo-2-isopropylpyridin-5-yllithium, is formed, it can be trapped by a wide array of electrophiles to introduce new functional groups. researchgate.net The lithium intermediate can also be transmetalated, for example with MgBr₂·OEt₂, to form a more stable Grignard reagent, or with ZnCl₂ to form an organozinc species, which can then participate in cross-coupling reactions. nih.gov

The following table provides a representative, non-exhaustive list of potential electrophilic trapping reactions and the resulting products.

| Electrophile | Reagent Example | Product Class | Product Name |

| Deuteron Source | D₂O | Deuterated Pyridine | 4-Bromo-5-deuterio-2-isopropylpyridine |

| Aldehyde | Benzaldehyde | Secondary Alcohol | (4-Bromo-2-isopropylpyridin-5-yl)(phenyl)methanol |

| Ketone | Acetone | Tertiary Alcohol | 2-(4-Bromo-2-isopropylpyridin-5-yl)propan-2-ol |

| Carbon Dioxide | CO₂ (gas) | Carboxylic Acid | This compound-5-carboxylic acid |

| Alkyl Halide | Iodomethane | Alkylated Pyridine | 4-Bromo-2-isopropyl-5-methylpyridine |

| Iodine Source | I₂ | Iodinated Pyridine | 4-Bromo-5-iodo-2-isopropylpyridine |

| Borate Ester | Trimethyl borate | Boronic Acid | (4-Bromo-2-isopropylpyridin-5-yl)boronic acid |

| Silyl Halide | Trimethylsilyl chloride | Silylated Pyridine | 4-Bromo-2-isopropyl-5-(trimethylsilyl)pyridine |

Radical Reactions Involving this compound

Radical reactions offer a pathway to functionalize organic molecules through mechanisms involving species with unpaired electrons. masterorganicchemistry.com These reactions typically proceed through a three-stage mechanism: initiation, propagation, and termination. youtube.comyoutube.com In the context of this compound, radical reactions can be initiated by heat or light, often in the presence of a radical initiator, leading to the homolytic cleavage of bonds to form radical species. youtube.com

The isopropyl group presents a primary site for radical attack. The tertiary benzylic-like hydrogen atom on the isopropyl substituent is particularly susceptible to abstraction by a radical species (like a bromine radical) due to the formation of a relatively stable tertiary radical intermediate. This stability arises from hyperconjugation and resonance effects with the pyridine ring.

The general mechanism for the radical bromination at the isopropyl group would proceed as follows:

Initiation: A radical initiator (e.g., light-induced homolysis of Br₂) generates bromine radicals.

Propagation: A bromine radical abstracts the tertiary hydrogen from the isopropyl group, forming a stable tertiary radical on the carbon adjacent to the pyridine ring and a molecule of hydrogen bromide (HBr). This radical then reacts with a molecule of Br₂ to yield the brominated product and a new bromine radical, which continues the chain reaction. libretexts.org

Termination: The reaction concludes when radicals combine with each other. youtube.com

This selectivity for the isopropyl group over the pyridine ring is pronounced because radical addition to the aromatic ring is energetically less favorable as it would disrupt the aromatic system.

Table 1: Potential Radical Reactions of this compound

| Reaction Type | Reagents & Conditions | Major Product | Description |

| Radical Bromination | N-Bromosuccinimide (NBS), Radical Initiator (e.g., AIBN), Heat/Light | 4-Bromo-2-(2-bromo-2-propanyl)pyridine | Selective bromination at the tertiary position of the isopropyl group via a radical chain mechanism. |

| Radical Addition to Alkenes | Peroxides, HBr | Anti-Markovnikov addition product | While not a direct reaction on the compound itself, the pyridine radical intermediate could potentially add to an alkene. |

Derivatization for Complex Molecular Architectures

The bromine atom at the 4-position of this compound is a key functional group for derivatization, enabling its use as a building block for more complex molecular architectures. This is primarily achieved through transition metal-catalyzed cross-coupling reactions, where the carbon-bromine bond is selectively activated to form new carbon-carbon or carbon-heteroatom bonds.

Palladium-catalyzed cross-coupling reactions are particularly powerful tools for this purpose. researchgate.net Reactions such as the Suzuki-Miyaura, Sonogashira, and Heck couplings allow for the introduction of a wide variety of substituents at the 4-position of the pyridine ring.

Suzuki-Miyaura Coupling: This reaction involves the coupling of this compound with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. researchgate.netnih.gov This method is highly versatile for forming biaryl structures or introducing alkyl, alkenyl, or alkynyl groups. For instance, reacting this compound with an arylboronic acid would yield a 4-aryl-2-isopropylpyridine derivative. The choice of catalyst, ligands, and reaction conditions can be optimized to achieve high yields. guidechem.com

Sonogashira Coupling: This reaction facilitates the formation of a carbon-carbon bond between the sp-hybridized carbon of a terminal alkyne and the sp²-hybridized carbon of the pyridine ring. nih.gov The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base, such as an amine. This provides a direct route to 4-alkynyl-2-isopropylpyridine derivatives, which are valuable intermediates in organic synthesis.

Heck Coupling: The Heck reaction couples this compound with an alkene in the presence of a palladium catalyst and a base. This results in the formation of a new carbon-carbon bond at the vinylic position, yielding 4-alkenyl-2-isopropylpyridine derivatives.

These derivatization reactions significantly enhance the molecular complexity and structural diversity achievable from a relatively simple starting material. The ability to selectively introduce diverse functional groups makes this compound a valuable scaffold in medicinal chemistry and materials science for the synthesis of targeted, complex molecules. guidechem.com

Table 2: Derivatization of this compound via Cross-Coupling Reactions

| Reaction Name | Reactant | Catalyst System | Product Type |

| Suzuki-Miyaura Coupling | Arylboronic Acid | Pd(PPh₃)₄, Base (e.g., K₂CO₃) | 4-Aryl-2-isopropylpyridine |

| Sonogashira Coupling | Terminal Alkyne | PdCl₂(PPh₃)₂, CuI, Base (e.g., Et₃N) | 4-Alkynyl-2-isopropylpyridine |

| Heck Coupling | Alkene | Pd(OAc)₂, Ligand (e.g., PPh₃), Base | 4-Alkenyl-2-isopropylpyridine |

| Buchwald-Hartwig Amination | Amine | Palladium Catalyst, Ligand, Base | 4-Amino-2-isopropylpyridine |

Spectroscopic and Analytical Characterization Methodologies for 4 Bromo 2 Isopropylpyridine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of the constituent atoms.

¹H NMR Spectroscopy for Proton Environments

Proton (¹H) NMR spectroscopy provides information on the number of different types of protons and their neighboring environments in a molecule. For 4-bromo-2-isopropylpyridine, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine (B92270) ring and the protons of the isopropyl group.

The pyridine ring of this compound contains three aromatic protons. Due to the substitution pattern, these protons are in different chemical environments and are expected to exhibit distinct signals. The proton at position 6 is adjacent to the nitrogen atom and is expected to be the most deshielded, appearing at the lowest field (highest ppm value). The proton at position 5 would be coupled to the proton at position 6, and the proton at position 3 would likely appear as a singlet or a narrowly split signal.

The isopropyl group consists of a methine proton (-CH) and six equivalent methyl protons (-CH₃). The methine proton is attached to the pyridine ring and is expected to appear as a septet due to coupling with the six methyl protons. The two methyl groups are equivalent and their six protons will give rise to a single, more intense signal, which will be a doublet due to coupling with the single methine proton.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) |

|---|---|---|---|

| H-3 | ~7.3 | d | ~1-2 Hz |

| H-5 | ~7.5 | dd | ~5 Hz, ~2 Hz |

| H-6 | ~8.4 | d | ~5 Hz |

| CH (isopropyl) | ~3.1 | sept | ~7 Hz |

| CH₃ (isopropyl) | ~1.3 | d | ~7 Hz |

¹³C NMR Spectroscopy for Carbon Skeleton

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of a molecule. In a proton-decoupled ¹³C NMR spectrum, each unique carbon atom typically gives a single peak. For this compound, eight distinct signals are expected, corresponding to the five carbons of the pyridine ring and the three carbons of the isopropyl group.

The chemical shifts of the pyridine ring carbons are influenced by the electronegativity of the nitrogen atom and the presence of the bromo and isopropyl substituents. The carbon atom attached to the bromine (C-4) is expected to be significantly shielded compared to an unsubstituted carbon due to the "heavy atom effect," while the carbon attached to the nitrogen (C-2 and C-6) will be deshielded. The carbon bearing the isopropyl group (C-2) will also be deshielded.

Based on data for related compounds like 2-bromo-4-isopropylpyridine (B2768714) chemicalbook.com, the pyridine ring carbons are expected to appear in the range of 120-165 ppm. The isopropyl group will show two signals: one for the methine carbon and one for the two equivalent methyl carbons, typically in the more upfield region of the spectrum.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C-2 | ~165 |

| C-3 | ~122 |

| C-4 | ~130 |

| C-5 | ~125 |

| C-6 | ~150 |

| CH (isopropyl) | ~35 |

| CH₃ (isopropyl) | ~23 |

Advanced NMR Techniques (e.g., 2D-NMR, DOSY NMR)

Two-dimensional (2D) NMR techniques are instrumental in elucidating complex molecular structures by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment on this compound would show correlations between coupled protons. For instance, cross-peaks would be expected between the H-5 and H-6 protons of the pyridine ring, and between the methine and methyl protons of the isopropyl group. This helps in assigning the proton signals unambiguously.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the directly attached carbon atoms. For this compound, an HSQC spectrum would show cross-peaks connecting the signals of H-3, H-5, H-6, the isopropyl methine proton, and the isopropyl methyl protons to their corresponding carbon signals (C-3, C-5, C-6, isopropyl CH, and isopropyl CH₃).

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together the molecular skeleton. For example, the isopropyl methine proton would be expected to show correlations to C-2, C-3, and the isopropyl methyl carbons.

DOSY (Diffusion-Ordered Spectroscopy): DOSY is used to separate the NMR signals of different species in a mixture based on their diffusion rates. For a pure sample of this compound, all signals should align horizontally, indicating they belong to the same molecule.

Mass Spectrometry (MS) Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and elemental composition of a compound and can also reveal structural details through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) provides a very accurate measurement of the mass of a molecule, which can be used to determine its elemental formula. For this compound (C₈H₁₀BrN), the presence of bromine is a key feature. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with nearly equal natural abundance (50.7% and 49.3%, respectively). This results in a characteristic isotopic pattern in the mass spectrum, with two peaks of almost equal intensity separated by two mass units for the molecular ion ([M]⁺) and any bromine-containing fragments.

The expected exact masses for the molecular ions of this compound are:

C₈H₁₀⁷⁹BrN: 199.0048

C₈H₁₀⁸¹BrN: 201.0027

HRMS can confirm the elemental composition of the parent molecule and its fragments with high confidence. Common fragmentation pathways for such compounds may involve the loss of the bromine atom or cleavage of the isopropyl group.

Table 3: Predicted HRMS Data for this compound

| Ion | Formula | Calculated m/z |

|---|---|---|

| [M]⁺ (with ⁷⁹Br) | C₈H₁₀⁷⁹BrN⁺ | 199.0048 |

| [M]⁺ (with ⁸¹Br) | C₈H₁₀⁸¹BrN⁺ | 201.0027 |

| [M-CH₃]⁺ (with ⁷⁹Br) | C₇H₇⁷⁹BrN⁺ | 183.9891 |

| [M-CH₃]⁺ (with ⁸¹Br) | C₇H₇⁸¹BrN⁺ | 185.9871 |

| [M-Br]⁺ | C₈H₁₀N⁺ | 120.0813 |

Fragmentation Patterns and Structural Elucidationlibretexts.org

Mass spectrometry (MS) is a powerful analytical technique that provides information about the molecular weight and structure of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. utdallas.edu In the case of this compound, electron impact (EI) ionization would lead to the formation of a molecular ion (M+). Due to the presence of bromine, this molecular ion peak would appear as a characteristic doublet (M+ and M+2) with nearly equal intensities (1:1 ratio), corresponding to the natural isotopic abundance of 79Br and 81Br. miamioh.edu

The fragmentation of the molecular ion is predictable and provides significant structural information. Key fragmentation pathways for this compound would likely include:

Alpha-Cleavage: The most probable initial fragmentation is the loss of a methyl radical (•CH₃) from the isopropyl group, which is a stable secondary carbocation. This would result in a significant peak at M-15. youtube.com

Loss of the Isopropyl Group: Cleavage of the entire isopropyl group (•C₃H₇) would lead to a fragment ion corresponding to the bromopyridine cation.

Loss of Bromine: Cleavage of the C-Br bond would result in the loss of a bromine radical (•Br), leading to a peak at M-79 or M-81. miamioh.edu

Pyridine Ring Fission: The pyridine ring itself can undergo fragmentation, although this typically results in lower intensity peaks corresponding to smaller charged fragments.

The analysis of these fragmentation patterns allows for the unambiguous confirmation of the presence and location of the bromo and isopropyl substituents on the pyridine ring. libretexts.org

Table 1: Predicted Mass Spectrometry Fragmentation for this compound

| Fragment Ion | Description | Predicted m/z |

| [C₈H₁₀BrN]⁺ | Molecular Ion | 200/202 |

| [C₇H₇BrN]⁺ | Loss of a methyl radical (•CH₃) | 185/187 |

| [C₅H₄BrN]⁺ | Loss of a propyl radical (•C₃H₇) | 157/159 |

| [C₈H₁₀N]⁺ | Loss of a bromine radical (•Br) | 120 |

LC-MS and GC-MS Techniques for Purity and Identificationlibretexts.orgslideshare.netnih.gov

The coupling of chromatographic techniques with mass spectrometry provides a robust method for separating complex mixtures and identifying individual components with high sensitivity and selectivity. rsc.org

Liquid Chromatography-Mass Spectrometry (LC-MS) is particularly useful for analyzing samples in complex matrices. A reversed-phase HPLC column, such as a C18 column, would effectively separate this compound from its impurities. umb.edu The mobile phase would typically consist of a gradient mixture of an organic solvent (like acetonitrile) and water, often with an acid additive like formic acid to improve ionization. umb.edu Electrospray ionization (ESI) is a common ionization technique used in LC-MS that generates protonated molecules [M+H]⁺, which are then analyzed by the mass spectrometer. rsc.org This technique is invaluable for purity assessment and the identification of synthesis byproducts or degradation products. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is well-suited for the analysis of volatile and thermally stable compounds like this compound. nih.gov The sample is vaporized and separated on a capillary column (e.g., with a non-polar or medium-polarity stationary phase). The separated components then enter the mass spectrometer, where they are ionized (typically by electron impact) and detected. researchgate.net GC-MS provides excellent chromatographic resolution and is a standard method for determining the purity of volatile organic compounds and identifying trace-level impurities. mdpi.com

Infrared (IR) Spectroscopy for Functional Group Identificationutdallas.edursc.orgpressbooks.pub

Infrared (IR) spectroscopy is a technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. utdallas.edu The IR spectrum of this compound would exhibit several characteristic absorption bands that confirm its structure.

Key IR Absorptions for this compound:

Aromatic C-H Stretching: Absorption in the region of 3000-3100 cm⁻¹ is characteristic of the C-H bonds on the pyridine ring. libretexts.orgvscht.cz

Aliphatic C-H Stretching: Strong absorptions between 2850-3000 cm⁻¹ correspond to the C-H bonds of the isopropyl group. pressbooks.pub

C=C and C=N Ring Stretching: The pyridine ring will show a series of characteristic bands in the 1400-1600 cm⁻¹ region due to carbon-carbon and carbon-nitrogen double bond stretching vibrations. libretexts.orglibretexts.org

C-H Bending: Bending vibrations for the isopropyl group (e.g., scissoring and rocking) will appear in the 1350-1470 cm⁻¹ range. libretexts.org The out-of-plane C-H bending of the substituted pyridine ring would appear in the fingerprint region below 900 cm⁻¹. libretexts.org

C-Br Stretching: The carbon-bromine bond is expected to show a characteristic absorption in the lower frequency (fingerprint) region of the spectrum, typically between 500-600 cm⁻¹.

Table 2: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H | Stretch | 3000-3100 | Medium |

| Aliphatic C-H | Stretch | 2850-3000 | Strong |

| Aromatic C=C, C=N | Ring Stretch | 1400-1600 | Medium-Strong |

| Aliphatic C-H | Bend | 1350-1470 | Medium |

| C-Br | Stretch | 500-600 | Medium-Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitionsrsc.org

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which causes the promotion of electrons from lower to higher energy molecular orbitals. libretexts.org This technique is particularly useful for analyzing compounds with chromophores, such as the conjugated π-system of a pyridine ring. shu.ac.uk

The UV-Vis spectrum of this compound is expected to show absorption bands arising from π → π* and n → π* electronic transitions within the pyridine ring. shu.ac.ukuzh.ch

π → π Transitions:* These are typically high-energy transitions that result in strong absorption bands, often found in the 200-300 nm range for pyridine derivatives.

n → π Transitions:* These transitions involve the non-bonding electrons on the nitrogen atom being excited to an anti-bonding π* orbital. They are lower in energy and result in weaker absorption bands at longer wavelengths, sometimes overlapping with the π → π* bands. uzh.ch

The presence of the bromine atom (an auxochrome) and the isopropyl group will influence the position and intensity of the absorption maximum (λmax). The bromine atom, with its lone pair electrons, can interact with the π-system of the ring, often causing a bathochromic (red) shift to a longer wavelength. slideshare.net The specific λmax is a useful parameter for quantitative analysis using Beer's Law. shu.ac.uk

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is a fundamental tool for separating the components of a mixture and assessing the purity of a compound.

High-Performance Liquid Chromatography (HPLC)libretexts.orgslideshare.netnih.govumb.edu

High-Performance Liquid Chromatography (HPLC) is a premier technique for the separation, identification, and quantification of chemical compounds. For this compound, a reversed-phase HPLC method is typically employed. sielc.com

Stationary Phase: A C18 (octadecylsilyl) column is commonly used, providing a non-polar stationary phase that separates compounds based on their hydrophobicity. iosrjournals.orgresearchgate.net

Mobile Phase: A typical mobile phase would be a gradient mixture of acetonitrile (B52724) and water or methanol (B129727) and water. The precise gradient is optimized to achieve good separation between the main compound and any impurities. researchgate.netptfarm.pl

Detection: A UV detector is most commonly used for HPLC analysis of aromatic compounds like this compound. The detection wavelength would be set at or near the compound's λmax to ensure maximum sensitivity. iosrjournals.org

This method allows for the accurate determination of purity by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. google.com

Table 3: Typical HPLC Parameters for Analysis of Pyridine Derivatives

| Parameter | Condition |

| Column | C18, 150 x 4.6 mm, 5 µm |

| Mobile Phase | Acetonitrile and Water (with 0.1% Formic Acid) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at ~260 nm |

| Injection Volume | 10 µL |

Gas Chromatography (GC)libretexts.orgshu.ac.uk

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. nih.gov It is highly effective for assessing the purity of this compound, assuming it is thermally stable.

Stationary Phase: A capillary column with a non-polar or mid-polarity stationary phase (e.g., a polysiloxane-based phase like DB-5 or DB-17) would be suitable.

Carrier Gas: An inert gas such as helium or nitrogen is used as the mobile phase.

Temperature Program: The column oven temperature is typically programmed to start at a lower temperature and ramp up to a higher temperature to ensure the efficient separation of components with different boiling points.

Detection: A Flame Ionization Detector (FID) is commonly used in GC for organic compounds, providing high sensitivity. When coupled with a mass spectrometer (GC-MS), it also provides structural identification. colab.ws

GC is a reliable method for detecting volatile impurities that might be present from the synthesis or storage of the compound.

X-ray Crystallography for Solid-State Structure Determination

The solid-state structure of organic molecules is governed by a delicate balance of intermolecular forces, including hydrogen bonding, van der Waals forces, and, particularly relevant for brominated compounds, halogen bonding. The presence of a bromine atom on the pyridine ring, along with the sterically demanding isopropyl group, is expected to significantly influence the crystal packing of this compound.

Studies on various brominated pyridine derivatives have revealed common packing motifs. For instance, the crystal structure of 4-(4-Bromo-phenyl)-2,6-dimethyl-1,4-dihydro-pyridine-3,5-dicarboxylic acid diethyl ester, a related compound featuring a bromo-substituted aromatic ring, demonstrates a monoclinic crystal system with the space group P21/n. Its crystal lattice is stabilized by intermolecular hydrogen bonding.

The influence of bromine on the crystal packing of pyridine derivatives is often pronounced. The bromine substituent can participate in halogen bonding, where the electrophilic region on the bromine atom interacts with a nucleophilic site on an adjacent molecule. This type of interaction can play a crucial role in directing the supramolecular assembly. Research on bromine-substituted pyridine functionalized resorcinarene (B1253557) tetrapodands has highlighted the explicit effect of bromine interactions on the crystal packing.

In the absence of a direct crystal structure for this compound, crystallographic data for analogous compounds can be informative. Below is a table of crystallographic data for a related brominated pyridine derivative, which illustrates the type of information obtained from an X-ray crystallographic study.

| Parameter | Value |

|---|---|

| Empirical Formula | C21H25BrN2O4 |

| Formula Weight | 450.34 |

| Crystal System | Monoclinic |

| Space Group | P21/n |

| a (Å) | 10.2314(2) |

| b (Å) | 7.5215(1) |

| c (Å) | 24.5475(4) |

| α (°) | 90 |

| β (°) | 97.921(1) |

| γ (°) | 90 |

| Volume (Å3) | 1871.55(6) |

| Z | 4 |

The determination of the crystal structure of this compound or its derivatives would require obtaining a single crystal of suitable quality. This crystal would then be subjected to X-ray diffraction, where the pattern of diffracted X-rays is collected and analyzed. The resulting electron density map is then used to build a model of the molecular structure. Refinement of this model against the experimental data yields the precise atomic coordinates and other structural parameters. Such a study would provide definitive insights into the solid-state conformation and the specific intermolecular interactions that govern the crystal lattice of this compound and its derivatives.

Theoretical and Computational Studies on 4 Bromo 2 Isopropylpyridine

Quantum Chemical Calculations

Quantum chemical calculations serve as a powerful tool to elucidate the intrinsic properties of a molecule from first principles.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry for investigating the electronic structure of molecules like 4-Bromo-2-isopropylpyridine. mpg.de These calculations typically involve selecting a functional, such as B3LYP or PBE0, and a basis set, like 6-311++G(d,p), to solve the Schrödinger equation in an approximate manner. mdpi.com

For this compound, DFT calculations would reveal the distribution of electron density across the molecule. The electronegative nitrogen and bromine atoms are expected to create regions of lower electron density (electrophilic character) on adjacent carbon atoms and higher electron density on themselves. The isopropyl group, being an electron-donating group, would slightly increase the electron density on the pyridine (B92270) ring. DFT is also used to optimize the molecular geometry, providing precise predictions of bond lengths, bond angles, and dihedral angles, which are fundamental to understanding the molecule's structure. nih.gov

Table 1: Predicted Geometric Parameters for this compound from DFT Note: These are representative values based on typical DFT calculations for similar structures.

| Parameter | Predicted Value |

|---|---|

| C2-N Bond Length | ~1.34 Å |

| C4-Br Bond Length | ~1.90 Å |

| C2-C(isopropyl) Bond Length | ~1.51 Å |

| C3-C4-C5 Bond Angle | ~118° |

Molecular Orbital (MO) theory describes how atomic orbitals combine to form molecular orbitals, which span the entire molecule. youtube.com A key aspect of this analysis is the examination of the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. mdpi.com For this compound, the HOMO is expected to be localized primarily on the pyridine ring and the bromine atom, which have lone pairs of electrons. The LUMO is likely to be a π* anti-bonding orbital distributed over the pyridine ring. youtube.com A smaller HOMO-LUMO gap suggests higher reactivity. These calculations provide a quantitative basis for predicting how the molecule will interact with other reagents. wayne.edu

Conformational Analysis and Steric Effects of the Isopropyl Group

The isopropyl group attached to the C2 position of the pyridine ring is not static; it can rotate around the C2-C(isopropyl) single bond. This rotation gives rise to different conformers, each with a distinct energy level. Conformational analysis involves mapping the potential energy surface as a function of the dihedral angle of this rotation to identify the most stable (lowest energy) conformation.

Reactivity Prediction and Reaction Pathway Modeling

Computational methods can predict the most likely sites of reaction on a molecule and model the pathways of potential reactions. researchgate.net For this compound, key reactive sites include:

The pyridine nitrogen: Its lone pair makes it a nucleophilic and basic center.

The carbon atom bonded to bromine (C4): It is a primary site for nucleophilic aromatic substitution.

The pyridine ring: It can undergo electrophilic substitution, although it is generally less reactive than benzene (B151609).

Reaction pathway modeling uses quantum chemistry to calculate the energy profiles of potential reactions, including the energies of reactants, transition states, and products. researchgate.netchemrxiv.org For example, modeling the substitution of the bromine atom by a nucleophile would involve locating the transition state structure and calculating its activation energy. A lower activation energy indicates a more feasible reaction pathway. researchgate.net These models are invaluable for predicting reaction outcomes and designing synthetic routes.

Spectroscopic Property Simulations (e.g., NMR chemical shifts, IR frequencies)

Theoretical calculations can simulate various types of spectra, providing a powerful tool for structure verification.

NMR Chemical Shifts: Nuclear Magnetic Resonance (NMR) spectroscopy is a primary method for structure elucidation. Quantum mechanical calculations can predict the ¹H and ¹³C NMR chemical shifts with considerable accuracy. nih.gov These calculations determine the magnetic shielding around each nucleus, which is then converted into a chemical shift value. rug.nl Comparing the simulated spectrum to an experimental one can confirm the structure or help assign specific peaks. nmrdb.orguzh.ch

Table 2: Simulated ¹H NMR Chemical Shifts for this compound Note: These are representative values based on typical DFT calculations and standard NMR principles.

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| H3 | ~7.5 | Doublet |

| H5 | ~7.8 | Doublet |

| H6 | ~8.4 | Singlet (or narrow doublet) |

| CH (isopropyl) | ~3.1 | Septet |

| CH₃ (isopropyl) | ~1.3 | Doublet |